Comparative Nephrotoxicity: Higher Renal Toxicity vs. C1 and C1a
Gentamicin C2 induces significantly greater nephrotoxicity compared to the other major congeners C1 and C1a, as well as the gentamicin complex itself. After 7 days of administration, serum creatinine levels in C2-treated rats reached 0.8 mg/dL, compared to 0.5 mg/dL in rats treated with C1, C1a, or the gentamicin complex (P < 0.001) [1]. Notably, C1a-associated toxicity was not detected until day 14, and C1 induced only minimal toxicity even after 21 days of treatment [1]. The nephrotoxicity profile of the gentamicin complex closely mirrors that of C2 alone, indicating that C2 is the primary driver of renal toxicity within the mixture [1].
| Evidence Dimension | Nephrotoxicity (serum creatinine elevation) |
|---|---|
| Target Compound Data | 0.8 mg/dL serum creatinine at day 7 |
| Comparator Or Baseline | Gentamicin C1, C1a, and gentamicin complex: 0.5 mg/dL serum creatinine at day 7 |
| Quantified Difference | 60% higher serum creatinine (0.8 vs 0.5 mg/dL); P < 0.001 |
| Conditions | Rat model; 7-day treatment; comparative nephrotoxicity study |
Why This Matters
This data directly informs toxicity risk assessment in research applications and underscores the need for congener-specific quantification in both analytical method development and procurement of defined-component reference materials.
- [1] Kohlhepp SJ, et al. Nephrotoxicity of the constituents of the gentamicin complex. J Infect Dis. 1984 Apr;149(4):605-14. doi: 10.1093/infdis/149.4.605. View Source
